(R,s)-n-nitrosoanabasine (R,s)-n-nitrosoanabasine
Brand Name: Vulcanchem
CAS No.: 1133-64-8
VCID: VC21085069
InChI: InChI=1S/C10H13N3O/c14-12-13-7-2-1-5-10(13)9-4-3-6-11-8-9/h3-4,6,8,10H,1-2,5,7H2/t10-/m0/s1
SMILES: C1CCN(C(C1)C2=CN=CC=C2)N=O
Molecular Formula: C₁₀H₁₃N₃O
Molecular Weight: 191.23 g/mol

(R,s)-n-nitrosoanabasine

CAS No.: 1133-64-8

Cat. No.: VC21085069

Molecular Formula: C₁₀H₁₃N₃O

Molecular Weight: 191.23 g/mol

* For research use only. Not for human or veterinary use.

(R,s)-n-nitrosoanabasine - 1133-64-8

Specification

CAS No. 1133-64-8
Molecular Formula C₁₀H₁₃N₃O
Molecular Weight 191.23 g/mol
IUPAC Name 3-[(2S)-1-nitrosopiperidin-2-yl]pyridine
Standard InChI InChI=1S/C10H13N3O/c14-12-13-7-2-1-5-10(13)9-4-3-6-11-8-9/h3-4,6,8,10H,1-2,5,7H2/t10-/m0/s1
Standard InChI Key BXYPVKMROLGXJI-JTQLQIEISA-N
Isomeric SMILES C1CCN([C@@H](C1)C2=CN=CC=C2)N=O
SMILES C1CCN(C(C1)C2=CN=CC=C2)N=O
Canonical SMILES C1CCN(C(C1)C2=CN=CC=C2)N=O

Introduction

Chemical Identity and Properties

(R,S)-N-Nitrosoanabasine, also known as NAB, is a nitrosamine compound formed through the nitrosation of anabasine, an alkaloid naturally occurring in tobacco plants. It consists of a pyridine ring substituted with a nitroso group and a piperidine moiety.

Basic Chemical Information

ParameterValue
CAS Number1133-64-8
Molecular FormulaC₁₀H₁₃N₃O
Molecular Weight191.23 g/mol
IUPAC Name3-(1-nitrosopiperidin-2-yl)pyridine
Physical StateYellow low-melting solid to yellow oil
Exact Mass191.10600

Physical and Chemical Properties

PropertyValue
Density1.24 g/cm³
Boiling Point380.2°C at 760 mmHg
Flash Point9°C
Refractive Index1.624
Vapor Pressure1.21E-05 mmHg at 25°C
LogP2.22790
PSA45.56000
pKa5.49±0.12 (Predicted)
SolubilityChloroform (Sparingly), Methanol (Slightly)
Storage Temperature-20°C

The compound exhibits distinctive physical properties that influence its handling and application in laboratory settings. Its relatively high boiling point contrasts with its low flash point, indicating thermal stability but high flammability when exposed to ignition sources .

Molecular Structure and Isomerism

(R,S)-N-Nitrosoanabasine features a chiral center at the second position of the piperidine ring, resulting in two possible stereoisomers: R and S configurations. The "R,S" designation indicates that the compound exists as a racemic mixture containing equal amounts of both enantiomers .

The structure consists of a pyridine ring connected to a piperidine ring at the 3-position of the pyridine and the 2-position of the piperidine. The distinguishing feature is the nitroso (N=O) group attached to the nitrogen atom of the piperidine ring, which is responsible for much of the compound's biological activity .

Biological Significance and Toxicology

Occurrence and Formation

(R,S)-N-Nitrosoanabasine is classified as a tobacco-specific nitrosamine (TSNA), formed during the processing and combustion of tobacco products. It results from the nitrosation of anabasine, one of several alkaloids present in tobacco plants. The formation pathway involves the reaction of anabasine with nitrosating agents, which can occur during tobacco curing, fermentation, or combustion .

Metabolism and Toxicity Mechanisms

The mechanism of action for (R,S)-N-Nitrosoanabasine involves its metabolic activation by cytochrome P450 enzymes to form reactive intermediates. These intermediates can interact with cellular macromolecules, including DNA, proteins, and lipids, potentially leading to mutations and cellular damage that contribute to carcinogenesis.

Recent research has investigated the metabolism-dependent mutagenicity of N-nitrosoanabasine compared to related nitrosamines. Molecular docking studies indicate that NAB shows appropriate binding energies and conformations as a substrate for human CYP1B1, CYP2A6, CYP2A13, and CYP2E1 . The metabolism profile differs somewhat from that of N-nitrosonornicotine (NNN), which shows appropriate binding for CYP2A6, CYP2A13, CYP2B6, CYP2E1, and CYP3A4 .

Mutagenicity and Carcinogenicity

Experimental studies have demonstrated that (R,S)-N-Nitrosoanabasine exhibits both mutagenic and clastogenic properties, though these effects are dependent on metabolic activation. In research using various cell lines:

  • NAB showed negative results in micronucleus tests in human hepatoma (HepG2) cells at concentrations of 62.5-1000 μM with 48-hour exposure

  • Pretreatment with CYP enzyme inducers potentiated micronucleus formation

  • In C3A cells with enhanced endogenous CYP expression, NAB induced micronucleus formation, an effect abolished by CYP inhibitors

  • NAB induced significant gene mutations in PIG-A assays in C3A cells, though at slightly lower potency than NNN

These findings confirm that (R,S)-N-Nitrosoanabasine requires metabolic activation to exert its genotoxic effects, with specific CYP enzymes playing crucial roles in this process.

Analytical Applications and Detection Methods

Reference Standards

(R,S)-N-Nitrosoanabasine serves as an important analytical standard in research, particularly in tobacco-related studies. The deuterated analog, (R,S)-N-Nitrosoanabasine-d4, is especially valuable as a stable isotope-labeled analytical standard used for quantitative analysis .

The deuterated analog contains four deuterium atoms in the pyridine ring (at positions 2, 3, 4, and 6), making it distinguishable from the non-deuterated compound in mass spectrometry while maintaining nearly identical chemical behavior .

Detection and Quantification

Modern analytical techniques employed for the detection and quantification of (R,S)-N-Nitrosoanabasine include:

  • Liquid chromatography-mass spectrometry (LC-MS/MS)

  • Gas chromatography-mass spectrometry (GC-MS)

  • High-performance liquid chromatography (HPLC)

These methods allow for the precise determination of NAB levels in tobacco products, smoke condensates, and biological samples from exposure studies .

CategoryClassification
GHS PictogramsGHS02 (Flame), GHS06 (Skull and Crossbones), GHS08 (Health Hazard)
Signal WordDanger
Hazard StatementsH225: Highly flammable liquid and vapor
H301 + H311 + H331: Toxic if swallowed, in contact with skin, or if inhaled
H370: Causes damage to organs
Precautionary MeasuresDetails
Storage Temperature-20°C
Precautionary StatementsP210: Keep away from heat/sparks/open flames/hot surfaces
P260: Do not breathe dust/fume/gas/mist/vapors/spray
P280: Wear protective gloves/protective clothing/eye protection/face protection
P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician
P311: Call a POISON CENTER or doctor/physician
Decomposition ProductsWhen heated to decomposition, emits toxic fumes of nitrogen oxides (NOx)

These safety measures are essential given the compound's dual hazards of high flammability and toxicity .

Current Research Applications

(R,S)-N-Nitrosoanabasine continues to be a significant compound in several research areas:

  • Tobacco toxicology studies investigating the health impacts of tobacco-specific nitrosamines

  • Method development for detecting and quantifying nitrosamines in tobacco products and e-cigarettes

  • Comparative metabolism studies between different tobacco-specific nitrosamines

  • Investigations into the mechanisms of nitrosamine-induced carcinogenesis

Recent studies comparing NAB with other tobacco-specific nitrosamines have revealed important differences in their metabolic activation pathways and mutagenic potentials, contributing to a more nuanced understanding of tobacco toxicity .

Relation to Other Tobacco-Specific Nitrosamines

(R,S)-N-Nitrosoanabasine belongs to a family of compounds known as tobacco-specific nitrosamines (TSNAs). Other important members of this class include:

CompoundAbbreviationParent AlkaloidRelative Carcinogenicity
N'-NitrosonornicotineNNNNornicotineHigher than NAB
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanoneNNKNicotineVery high
N'-NitrosoanatabineNATAnatabineLower
4-(Methylnitrosamino)-4-(3-pyridyl)butanalNNANicotineHigh, highly reactive

The diagram in source illustrates the formation pathway of these compounds, showing how each TSNA derives from a specific tobacco alkaloid through nitrosation processes. Research indicates that NAB generally exhibits lower carcinogenicity than NNN and NNK, though it still demonstrates significant mutagenic potential following metabolic activation .

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